molecular formula C13H13N3S B6278185 3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-thiol CAS No. 2475629-77-5

3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-thiol

Cat. No.: B6278185
CAS No.: 2475629-77-5
M. Wt: 243.33 g/mol
InChI Key: LAALPGBDFPUNNJ-UHFFFAOYSA-N
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Description

3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-thiol is an organic compound that belongs to the class of triazole derivatives. This compound is notable for its unique structure, which combines a triazole ring with a phenyl group substituted with a 3-methylbut-1-yn-1-yl moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-thiol typically involves the following steps:

    Formation of the Phenyl Substituent: The phenyl group with the 3-methylbut-1-yn-1-yl substituent can be synthesized through a Sonogashira coupling reaction. This involves the reaction of a halogenated benzene derivative with 3-methylbut-1-yn-1-yl in the presence of a palladium catalyst and a copper co-catalyst.

    Triazole Ring Formation: The triazole ring can be formed by reacting the phenyl derivative with hydrazine hydrate and carbon disulfide under basic conditions. This step typically involves refluxing the reactants in ethanol or another suitable solvent.

    Thiol Group Introduction: The final step involves the introduction of the thiol group at the 5-position of the triazole ring. This can be achieved by treating the triazole intermediate with a thiolating agent such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl substituent.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives, modified phenyl substituents.

    Substitution: Halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and activity. The phenyl substituent can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-amine
  • 3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-methanol
  • 3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxylic acid

Uniqueness

3-[4-(3-methylbut-1-yn-1-yl)phenyl]-1H-1,2,4-triazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazole ring with the phenyl substituent enhances its potential for diverse applications in research and industry.

Properties

CAS No.

2475629-77-5

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

5-[4-(3-methylbut-1-ynyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C13H13N3S/c1-9(2)3-4-10-5-7-11(8-6-10)12-14-13(17)16-15-12/h5-9H,1-2H3,(H2,14,15,16,17)

InChI Key

LAALPGBDFPUNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC1=CC=C(C=C1)C2=NC(=S)NN2

Purity

95

Origin of Product

United States

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